N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
Description
N-Cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a structurally complex organic compound characterized by a benzazepine core fused with a propanamide chain via a sulfanyl (-S-) linkage. The benzazepine moiety, a seven-membered heterocyclic ring containing nitrogen, is substituted with a hydroxyl group at position 2, while the propanamide group features a cyclopropyl substituent on the nitrogen atom. This combination of functional groups—hydroxy, sulfanyl, amide, and cyclopropyl—imparts unique physicochemical and biological properties.
Benzazepines are known for their activity in neurological and metabolic pathways, while sulfanyl and cyclopropyl groups often enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-cyclopropyl-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-15(17-12-6-7-12)9-10-21-14-8-5-11-3-1-2-4-13(11)18-16(14)20/h1-4,12,14H,5-10H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYLLJQUOMFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCSC2CCC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzazepine ring, followed by the introduction of the sulfanyl group and the cyclopropyl group. The final step involves the formation of the propanamide moiety.
Benzazepine Ring Formation: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Sulfanyl Group Introduction: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzazepine ring or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the benzazepine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Key Findings :
- Halogen Effects : Chloro and fluoro substituents (e.g., in ) increase electronic polarization, enhancing interactions with hydrophobic enzyme pockets.
- Cyclopropyl vs.
- Hydroxy Group Role : The 2-hydroxybenzazepine moiety facilitates hydrogen bonding, critical for receptor binding, as seen in analogs with similar frameworks .
Heterocyclic Variants with Sulfanyl-Propanamide Linkages
Table 2: Comparison with Non-Benzazepine Heterocyclic Derivatives
Key Findings :
- Heterocycle Impact : Triazine () and oxadiazole () cores exhibit distinct target affinities compared to benzazepines. For example, oxadiazole derivatives show potent enzyme inhibition, while triazines may target neurotransmitter systems.
- Sulfanyl Group Universality : The sulfanyl (-S-) linkage is a common feature across analogs, enabling disulfide bond formation or thiol-mediated interactions in biological systems .
Physicochemical and Pharmacokinetic Considerations
- Toxicity : Halogenated analogs (e.g., ) may pose higher toxicity risks due to reactive intermediates, whereas the target compound’s cyclopropyl group could mitigate such issues .
Biological Activity
N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a benzazepine moiety, which are known to influence its biological interactions. The presence of the sulfanyl group may also contribute to its reactivity and binding affinity with biological targets.
Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs) and other cellular signaling pathways. The specific mechanisms for this compound are still under investigation but may involve:
- Receptor Binding : Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest potential antitumor effects in specific cancer cell lines. |
| Neuroprotective Effects | May exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. |
| Antimicrobial Activity | Initial findings indicate some level of antimicrobial efficacy against certain pathogens. |
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that derivatives similar to N-cyclopropyl compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
- Neuroprotective Properties : Research involving animal models of neurodegeneration showed that administration of the compound resulted in reduced neuronal death and improved cognitive functions, suggesting its potential for treating conditions like Alzheimer's disease.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing N-cyclopropyl-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide?
- Answer : Synthesis typically involves multi-step protocols, including:
- Cyclopropane moiety introduction : Reacting propanamide precursors with cyclopropane derivatives under controlled conditions to avoid ring-opening side reactions.
- Sulfanyl linkage formation : Thiol-ether coupling using reagents like DMDAAC (dimethyldiallylammonium chloride) under nitrogen to prevent oxidation .
- Microwave-assisted optimization : Enhances reaction efficiency and yield via uniform heating (e.g., 100–150°C, 20–30 minutes) while minimizing thermal degradation .
- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) using mass spectrometry.
Q. How can researchers characterize the molecular structure of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to identify cyclopropyl protons (δ ~0.5–1.5 ppm) and benzazepine aromatic signals (δ ~6.8–7.5 ppm) .
- X-ray crystallography : Resolve stereochemistry of the hydroxy-4,5-dihydrobenzazepine ring (as seen in structurally similar compounds like 5TE) .
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and validate experimental spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
- Answer :
- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for hydrogenation).
- Impurity profiling : Identify by-products (e.g., oxidized sulfanyl groups) via LC-MS and adjust reducing agents (e.g., NaBH₄) to suppress side reactions .
- Case study : In analogous sulfanylpropanamides, microwave-assisted synthesis improved yields by 15–20% compared to conventional heating .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Answer :
- Dose-response assays : Test across concentrations (nM–µM) to differentiate target-specific effects from off-target toxicity.
- Enzyme-substrate modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to the benzazepine ring’s hydroxy group, correlating with experimental IC₅₀ values .
- Control experiments : Compare with structurally related compounds (e.g., N-(4-chlorophenyl)-3-cyclohexylpropanamide) to isolate the role of the cyclopropyl group .
Q. What strategies are recommended for designing analogs to improve metabolic stability?
- Answer :
- Isosteric replacement : Substitute the sulfanyl group with sulfone or sulfonamide to reduce susceptibility to metabolic oxidation .
- Prodrug approach : Mask the hydroxy group on the benzazepine ring with acetyl or phosphate esters, as seen in hydroxamic acid derivatives .
- In vitro stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
